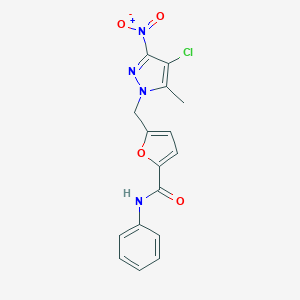
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CNF and has been synthesized using different methods.
作用機序
The mechanism of action of CNF is not fully understood. However, studies have shown that CNF inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase II. CNF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that CNF inhibits the activity of various enzymes involved in bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been shown to have potent antimicrobial activity against various bacteria and fungi. CNF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using CNF in lab experiments is its potent anticancer and antimicrobial properties. CNF has also been shown to have anti-inflammatory effects, which can be beneficial in various disease models. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Studies have shown that CNF can be toxic to normal cells at high concentrations.
将来の方向性
There are various future directions for the study of CNF. One of the future directions is the development of CNF as a potential anticancer drug. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. Another future direction is the development of CNF as a potential antimicrobial drug. CNF has potent antimicrobial activity against various bacteria and fungi. Another future direction is the study of the mechanism of action of CNF. The mechanism of action of CNF is not fully understood, and further studies are needed to elucidate its mode of action.
合成法
CNF has been synthesized using different methods, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a base.
科学的研究の応用
CNF has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anticancer properties. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been studied for its antimicrobial properties. Studies have shown that CNF has potent antimicrobial activity against various bacteria and fungi. CNF has also been studied for its anti-inflammatory properties. Studies have shown that CNF has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide |
|---|---|
分子式 |
C16H13ClN4O4 |
分子量 |
360.75 g/mol |
IUPAC名 |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
InChIキー |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)
![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)
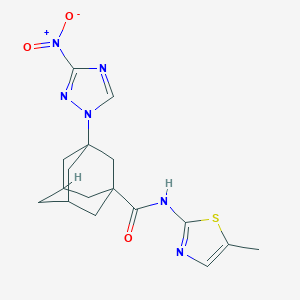
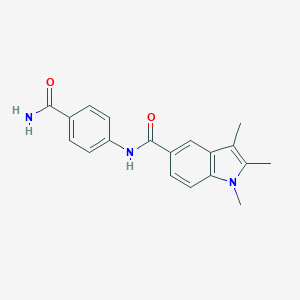
![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)
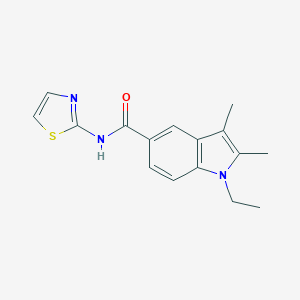
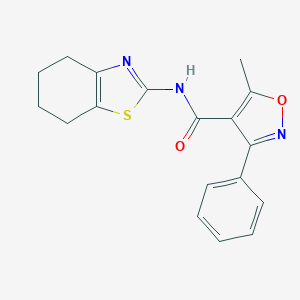
![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)
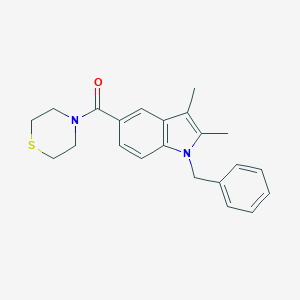
![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
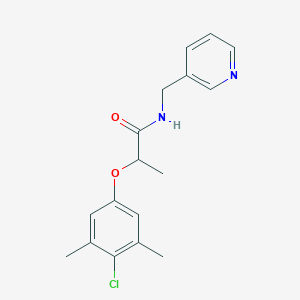
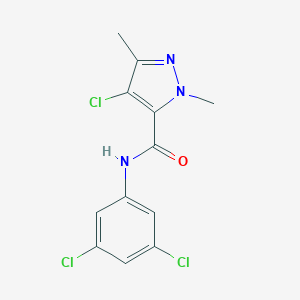
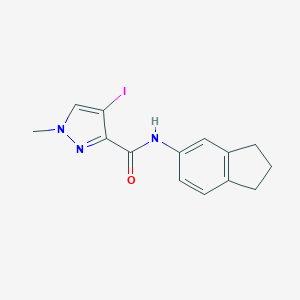
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)